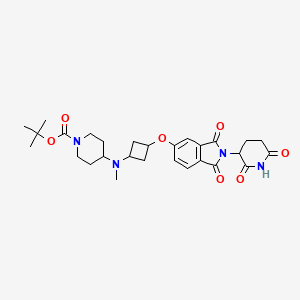

E3 Ligase Ligand-linker Conjugate 62

Description

Properties

Molecular Formula |

C28H36N4O7 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

tert-butyl 4-[[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxycyclobutyl]-methylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C28H36N4O7/c1-28(2,3)39-27(37)31-11-9-16(10-12-31)30(4)17-13-19(14-17)38-18-5-6-20-21(15-18)26(36)32(25(20)35)22-7-8-23(33)29-24(22)34/h5-6,15-17,19,22H,7-14H2,1-4H3,(H,29,33,34) |

InChI Key |

HFEWIYGRNALLGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2CC(C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

E3 Ligase Recognition Elements in Conjugate Design

Commonly Utilized E3 Ubiquitin Ligases in Conjugate Development

While a multitude of E3 ligases exist, a select few have been predominantly exploited in the development of conjugates due to the availability of well-characterized, high-affinity small molecule ligands.

Cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, is one of the most frequently utilized E3 ligases in the design of protein-degrading conjugates. The discovery that the teratogenic effects of thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide, are mediated through their binding to CRBN, opened the door for their use as E3 ligase recruiters. These immunomodulatory drugs (IMiDs) bind to the thalidomide-binding domain of CRBN, inducing the recruitment of neosubstrates for degradation. This mechanism has been repurposed in conjugate technology, where the IMiD scaffold serves as the E3 ligase-binding element.

Key CRBN Ligands:

| Ligand | Parent Compound | Notes |

| Pomalidomide | Thalidomide | A potent binder to CRBN, commonly used in conjugate design. |

| Lenalidomide | Thalidomide | Another thalidomide analog with well-characterized binding to CRBN. |

| Thalidomide | - | The archetypal CRBN ligand, though newer analogs often offer improved properties. |

The Von Hippel-Lindau tumor suppressor protein is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex. It naturally targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation in the presence of oxygen. The development of small molecules that mimic the binding of HIF-1α to VHL has enabled the recruitment of this E3 ligase for the degradation of other target proteins. These VHL ligands are typically derivatives of a hydroxyproline-containing peptide.

The murine double minute 2 (MDM2) protein is an E3 ubiquitin ligase that plays a critical role in regulating the tumor suppressor protein p53. MDM2 targets p53 for ubiquitination and proteasomal degradation. The interaction between MDM2 and p53 is a well-established target in cancer therapy, leading to the development of potent small molecule inhibitors. These inhibitors, such as nutlins, can be repurposed as ligands for MDM2 in conjugate technologies to degrade other proteins of interest.

The cellular inhibitor of apoptosis protein 1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) family of proteins, which possess E3 ubiquitin ligase activity. They are involved in the regulation of cell death and immune signaling pathways. Small molecule mimetics of the natural IAP antagonist SMAC (second mitochondria-derived activator of caspases) have been developed. These compounds can induce the self-ubiquitination and degradation of cIAP1 and can be employed as E3 ligase recruiters in conjugate design.

To broaden the scope of proteins that can be targeted for degradation and to overcome potential resistance mechanisms, there is a significant research effort to develop ligands for novel E3 ligases. Some emerging E3 ligases of interest include:

RNF114: A RING finger E3 ligase for which selective covalent ligands have been identified.

DCAF16: A DDB1 and CUL4 associated factor that has been engaged by electrophilic small molecules.

KEAP1: The Kelch-like ECH-associated protein 1 is a substrate adapter for a CUL3-based E3 ligase. Ligands for KEAP1 are being explored for their potential in conjugate development.

Ligand Affinity Considerations for E3 Ligase Engagement

The binding affinity of the E3 ligase ligand for its target ligase is a critical parameter in the design of a successful conjugate. This affinity plays a significant role in the formation of a stable ternary complex between the target protein, the conjugate, and the E3 ligase. A stable ternary complex is essential for efficient ubiquitination of the target protein.

However, the relationship between ligand affinity and degradation efficacy is not always linear. While a certain level of affinity is necessary to ensure engagement of the E3 ligase, excessively high affinity can sometimes be detrimental. This phenomenon, known as the "hook effect," can occur when high concentrations of a high-affinity conjugate lead to the formation of binary complexes (conjugate-target protein or conjugate-E3 ligase) rather than the productive ternary complex. Therefore, the optimal design of a conjugate often involves tuning the ligand affinity to achieve a balance that promotes the formation of the ternary complex and maximizes degradation efficiency.

Due to the absence of publicly available scientific data for a compound specifically named "E3 Ligase Ligand-linker Conjugate 62," it is not possible to generate a detailed article that adheres to the provided structure and content requirements. Extensive searches have not yielded specific research findings, structural data, or mentions in scientific literature corresponding to this particular designation.

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a rapidly evolving area of research. nih.govdundee.ac.uk PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. frontiersin.orgnih.gov These molecules consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ligase, and a linker that connects these two components. nih.govresearchgate.net

The design of these conjugates, particularly the E3 ligase recruiting element, is a critical aspect of developing effective and specific degraders. nih.gov There are over 600 E3 ligases in the human genome, but only a handful, such as Cereblon (CRBN), Von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2), have been extensively utilized for PROTAC design. frontiersin.orgresearchgate.netfrontiersin.org

The development of new E3 ligase ligands is an active area of research, aiming to expand the scope of proteins that can be targeted for degradation and to potentially achieve more selective, tissue-specific protein degradation. nih.gov Researchers utilize various strategies, including high-throughput screening and structure-based design, to identify and optimize new E3 ligase ligands. rsc.org

Given the specificity of the user's request for "this compound," and the lack of corresponding public information, a detailed article on this specific molecule cannot be provided at this time. Should further identifying information, such as a chemical structure, CAS number, or associated research publications become available, a comprehensive article could be generated.

Linker Chemistry and Design Principles in E3 Ligase Ligand Linker Conjugates

Types of Chemical Linkers

The linker component of an E3 ligase ligand-linker conjugate is a key determinant of the physicochemical properties and biological activity of the resulting PROTAC. nih.gov The choice of linker chemistry influences solubility, cell permeability, and, most importantly, the spatial orientation of the E3 ligase and the target protein, which is critical for efficient ubiquitination. nih.gov Common linker types include polyethylene (B3416737) glycol (PEG)-based linkers, alkyl chains, and alkyl/ether combinations, each offering distinct advantages in terms of flexibility, rigidity, and hydrophilicity.

Polyethylene Glycol (PEG)-based Linkers

Polyethylene glycol (PEG) linkers are widely utilized in the construction of E3 ligase ligand-linker conjugates due to their hydrophilicity, biocompatibility, and flexible nature. targetmol.com These linkers can enhance the aqueous solubility of the conjugate, which is often a challenge for large, complex molecules like PROTACs. The flexibility of the PEG chain allows for a greater degree of conformational freedom, which can facilitate the formation of a stable ternary complex by allowing the E3 ligase and target protein to adopt an optimal orientation for ubiquitin transfer.

Several examples of E3 ligase ligand-linker conjugates incorporating PEG linkers are commercially available for the synthesis of PROTACs. These include conjugates with varying numbers of PEG units, allowing for systematic optimization of linker length. For instance, pomalidomide-based Cereblon (CRBN) ligands have been conjugated with PEG linkers of different lengths. targetmol.commedchemexpress.com

| Compound Name | E3 Ligase Ligand | Linker Type |

| Pomalidomide-PEG2-acetic acid | Pomalidomide | 2-unit PEG |

| Pomalidomide-PEG3-CO2H | Pomalidomide | 3-unit PEG |

| Pomalidomide-PEG6-C2-COOH | Pomalidomide | 6-unit PEG |

| Thalidomide-O-PEG4-NHS ester | Thalidomide (B1683933) | 4-unit PEG |

| (S,R,S)-AHPC-PEG3-NH2 hydrochloride | (S,R,S)-AHPC (VHL ligand) | 3-unit PEG |

Alkyl Chain Linkers

Alkyl chain linkers are another common class of linkers used in E3 ligase ligand-linker conjugates. These linkers consist of a chain of methylene (B1212753) (-CH2-) units and are generally more hydrophobic and rigid than their PEG counterparts. The rigidity of alkyl chains can be advantageous in certain contexts, as it can reduce the entropic penalty associated with ternary complex formation by pre-organizing the E3 ligase ligand and the target protein-binding moiety in a favorable conformation.

The length of the alkyl chain is a critical parameter that is often varied to optimize the degradation efficiency of the resulting PROTAC. Conjugates with different alkyl chain lengths are available to facilitate this optimization process. For example, von Hippel-Lindau (VHL) and Cereblon (CRBN) ligands have been functionalized with alkyl linkers of varying lengths. glpbio.com

| Compound Name | E3 Ligase Ligand | Linker Type |

| (S,R,S)-AHPC-C5-COOH | (S,R,S)-AHPC (VHL ligand) | 5-carbon alkyl chain |

| (S,R,S)-AHPC-C6-NH2 hydrochloride | (S,R,S)-AHPC (VHL ligand) | 6-carbon alkyl chain |

| Lenalidomide-C5-acid | Lenalidomide (B1683929) | 5-carbon alkyl chain |

| Thalidomide-O-amido-C4-N3 | Thalidomide | 4-carbon alkyl chain |

Alkyl/Ether Linkers

Alkyl/ether linkers represent a hybrid approach, incorporating both alkyl and ether functionalities into the linker chain. This combination allows for a balance between the rigidity of alkyl chains and the flexibility and hydrophilicity of ether-containing linkers like PEGs. These linkers can provide a degree of conformational constraint while still allowing for sufficient flexibility to accommodate the formation of a productive ternary complex.

An example of an E3 ligase ligand-linker conjugate featuring an alkyl/ether-based linker is VH285-PEG4-C4-Cl, also known as HaloPROTAC 3. medchemexpress.com This conjugate incorporates the VHL ligand VH285 and a 16-atom-length linker. medchemexpress.com The linker's structure and properties contribute to its high potency in degrading GFP-HaloTag7, with a reported DC50 of 19 nM. medchemexpress.com

Other Flexible and Rigid Linker Chemistries

Beyond the common PEG, alkyl, and alkyl/ether linkers, a diverse array of other chemical moieties can be incorporated into linkers to fine-tune the properties of E3 ligase ligand-linker conjugates. These can include more rigid structures like alkynes or aromatic rings, which can provide greater pre-organization of the PROTAC arms. Conversely, more flexible elements can be introduced to allow for broader conformational sampling. The choice of these alternative linker chemistries is often guided by the specific structural requirements of the E3 ligase and the target protein to achieve optimal proximity and orientation for ubiquitination. The development of novel linker chemistries is an active area of research in the field of targeted protein degradation, aiming to expand the toolkit for creating more effective PROTACs. nih.gov

Impact of Linker Characteristics on Conjugate Functionality

The characteristics of the chemical linker in an E3 ligase ligand-linker conjugate are not merely passive spacers but are integral to the functionality of the resulting PROTAC. The length, rigidity, and chemical composition of the linker directly influence the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. nih.gov

Linker Length Optimization and its Influence on Ternary Complex Formation

The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. An optimal linker length allows for the formation of a stable and productive ternary complex by positioning the E3 ligase and the target protein in a precise orientation that facilitates the transfer of ubiquitin from the E2-conjugating enzyme to a lysine (B10760008) residue on the target protein surface.

Research has shown that both excessively short and excessively long linkers can be detrimental to PROTAC efficacy. A linker that is too short may introduce steric clashes, preventing the E3 ligase and the target protein from coming together effectively. Conversely, a linker that is too long can lead to an increase in conformational flexibility, resulting in a higher entropic penalty for ternary complex formation and potentially unproductive binding modes.

A study by Arvinas on the development of androgen receptor (AR) degraders illustrates the importance of linker length optimization. In their work, they found that by shortening the linker length and modifying the VHL ligand, they could decrease the molecular weight of the degrader ARD-266 while maintaining potent degradation activity, with DC50 values of 0.5 nM and 1.0 nM in LNCaP and VCaP cells, respectively. frontiersin.org This highlights that linker optimization is a key step in developing effective PROTACs. The process often involves synthesizing a series of conjugates with systematically varied linker lengths and evaluating their degradation activity in cellular assays. This empirical approach is necessary because the optimal linker length is highly dependent on the specific three-dimensional structures of the E3 ligase and the target protein.

Linker Rigidity/Flexibility and Conformational Dynamics

The balance between a linker's rigidity and flexibility is a critical factor in the design of PROTACs as it directly influences the stability of the crucial protein-PROTAC-E3 ligase ternary complex. researchgate.net The linker's role extends beyond simply connecting the two ligands; it dictates the spatial arrangement and conformational freedom of the entire molecule, which is essential for effective protein degradation. axispharm.com

Flexible Linkers : Linkers composed of polyethylene glycol (PEG) or long alkyl chains offer significant conformational flexibility. musechem.com This flexibility allows the PROTAC to adopt numerous conformations, which can be advantageous in the initial stages of discovery to find a productive binding orientation between the target protein and the E3 ligase. musechem.com However, excessive flexibility can also be a drawback, potentially preventing stable and fixed binding at the protein-protein interface. researchgate.net

Rigid Linkers : Incorporating rigid structural elements, such as aromatic rings, double bonds, or cyclic scaffolds (e.g., piperazine), into the linker reduces its conformational freedom. musechem.com This rigidity can help pre-organize the PROTAC into a bioactive conformation, stabilizing the ternary complex and potentially increasing degradation potency. researchgate.netnih.gov Rigid linkers can form specific interactions, like stacking with amino acid residues on the target protein or E3 ligase, which further enhances the stability of the ternary complex. nih.gov

The dynamic interplay between the PROTAC, the target protein, and the E3 ligase is complex. The linker must be flexible enough to permit the formation of the ternary complex but rigid enough to maintain the correct spatial orientation for efficient ubiquitin transfer. arxiv.org Computational methods, such as molecular dynamics (MD) simulations, are often used to study the conformational space and dynamics of PROTACs to better understand these relationships. researchgate.net

Table 1: Comparison of Linker Types and Their Properties

| Linker Type | Common Components | Key Characteristics | Impact on Ternary Complex |

|---|---|---|---|

| Flexible | Polyethylene Glycol (PEG), Alkyl Chains | High number of rotatable bonds, greater conformational freedom. musechem.com | Can facilitate initial complex formation by exploring diverse conformations. musechem.com |

| Rigid | Aromatic Rings, Alkynes, Cyclic Scaffolds | Constrained structure, limited rotatable bonds. musechem.com | Can enhance stability through pre-organization and specific interactions. researchgate.netnih.gov |

Linker Attachment Points ("Exit Vectors") on E3 Ligase Ligands

The point at which the linker is attached to the E3 ligase ligand—known as the "exit vector"—is a critical determinant of a PROTAC's activity and selectivity. For VHL ligands, which are derived from the natural substrate peptide of HIF-1α, several positions have been identified as viable exit vectors that allow the linker to extend towards the solvent-exposed face of the molecule without disrupting the key interactions required for binding to the VHL protein. rsc.orgnih.gov

The selection of an exit vector is crucial because it dictates the trajectory of the linker and, consequently, the possible orientations the target protein can adopt relative to the E3 ligase. explorationpub.com Even subtle changes in the attachment point on the VHL ligand can lead to significant differences in degradation efficacy and even selectivity between closely related target proteins. arxiv.org

Commonly explored exit vectors on the prototypical VHL ligand scaffold (based on the hydroxyproline (B1673980), or "Hyp," core) include:

The tert-leucine group. nih.gov

The benzylic position of the ligand. nih.govresearchgate.net

The phenyl ring via a phenol (B47542) ether linkage. nih.govtandfonline.com

The choice of exit vector must be carefully considered to ensure that the PROTAC can successfully induce a productive ternary complex.

Table 2: Characterized Exit Vectors on a Prototypical VHL Ligand

| Exit Vector Position | Example PROTAC/Application | Reference |

|---|---|---|

| tert-Leucine Group | BET PROTAC AT1 | nih.gov |

| Benzylic Position | Androgen Receptor (AR) PROTAC ARD-69 | nih.govtandfonline.com |

Rational Design Strategies for Linker Selection

The rational design of a PROTAC linker involves a multi-parameter optimization process where the linker's length, composition, rigidity, and attachment points are systematically varied to achieve potent and selective protein degradation. nih.govnih.gov This process has moved away from a "trial and error" approach towards more structured strategies. nih.gov

Key considerations in rational linker design include:

Linker Length : The length of the linker is fundamental. If it is too short, steric hindrance may prevent the simultaneous binding of the target protein and the E3 ligase. explorationpub.com If it is too long, it may not effectively bring the two proteins into the close proximity required for ubiquitination, leading to an unstable complex. explorationpub.com Initial screening often involves creating a library of PROTACs with simple alkyl or PEG linkers of varying lengths to identify an optimal range.

Structural Optimization : Once an effective linker length is identified, further optimization often focuses on introducing more rigid elements. This "linker rigidification" can improve pharmacokinetics and lead to more stable ternary complexes. researchgate.netnih.gov

Computational and Structural Biology : In silico methods are increasingly used to guide linker design. explorationpub.com Docking the E3 ligase ligand and the target protein ligand separately can help estimate the required linker length. explorationpub.com Furthermore, structural biology techniques like X-ray crystallography and cryo-electron microscopy can provide detailed snapshots of the ternary complex, offering invaluable insights for structure-guided linker design. nih.gov

The ultimate goal is to design a linker that not only connects the two ends of the PROTAC but also actively contributes to the stability and productivity of the ternary complex, leading to efficient and selective degradation of the target protein. axispharm.com

Table 3: Compound Names Mentioned

| Compound Name | Class/Type |

|---|---|

| ARD-69 | Androgen Receptor targeting PROTAC |

| ARV-771 | BET pan-selective PROTAC |

| AT1 | BET-selective PROTAC |

| VZ185 | BRD7/BRD9 targeting PROTAC |

Synthetic Methodologies for E3 Ligase Ligand Linker Conjugates

General Synthetic Routes for E3 Ligase Ligand Functionalization

The functionalization of E3 ligase ligands is a critical step that allows for the subsequent attachment of a linker. The specific synthetic route depends on the core structure of the E3 ligase ligand. Commonly used E3 ligases in PROTAC design include Cereblon (CRBN), VHL, inhibitor of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2). nih.govnih.gov

For VHL ligands, such as the (S,R,S)-AHPC scaffold found in E3 Ligase Ligand-linker Conjugate 6, synthetic strategies focus on introducing a reactive handle at a position that does not disrupt its binding to the VHL protein. glpbio.comglpbio.com The (S,R,S)-AHPC core is a well-established VHL ligand, and its synthesis has been optimized to allow for the incorporation of various functional groups. A common approach involves multi-step synthesis starting from readily available chiral precursors to construct the hydroxyproline (B1673980) core. During this synthesis, a protecting group strategy is often employed to selectively deprotect a specific site for linker attachment. For instance, a Boc-protected amine or a carboxylic acid ester can be incorporated into the ligand structure, which can then be deprotected in the final steps to reveal a reactive amine or carboxylic acid, respectively. This reactive handle serves as the point of attachment for the linker.

Conjugation Chemistries for Linker Attachment

Once the E3 ligase ligand is functionalized with a reactive group, the linker can be attached using a variety of robust and efficient conjugation chemistries. The choice of reaction is dictated by the functional groups present on both the ligand and the linker, and the need for high yields and biocompatibility.

Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is a widely used method for linker conjugation. This reaction forms a stable triazole ring from an azide and a terminal alkyne. E3 ligase ligands can be synthesized with either an azide or an alkyne functional group. For example, a VHL ligand like (S,R,S)-AHPC can be modified to include an azide group, which can then be reacted with a linker containing a terminal alkyne in the presence of a copper(I) catalyst to form the conjugate. medchemexpress.com This method is highly efficient and orthogonal to many other functional groups found in complex molecules.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-promoted alkyne-azide cycloaddition (SPAAC) is an alternative to CuAAC that obviates the need for a potentially cytotoxic copper catalyst. medchemexpress.com This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide-functionalized E3 ligase ligand. medchemexpress.com The high reactivity of the strained alkyne drives the reaction forward, providing a bioorthogonal method for conjugation under mild conditions.

Amide Coupling

Amide bond formation is one of the most common and reliable methods for attaching linkers to E3 ligase ligands. This reaction typically involves the coupling of a carboxylic acid on one component (either the ligand or the linker) with an amine on the other. The reaction is facilitated by a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), in the presence of a base. For instance, an E3 ligase ligand functionalized with a carboxylic acid can be readily conjugated to an amine-terminated linker. E3 Ligase Ligand-linker Conjugate 6, which has a terminal amine, is synthesized to be ready for such amide coupling reactions with a protein-of-interest ligand that has a carboxylic acid handle. glpbio.com

Other Bioorthogonal and Efficient Coupling Methods

Beyond the aforementioned methods, other bioorthogonal and efficient coupling reactions are also employed in the synthesis of E3 ligase ligand-linker conjugates. These include:

Epoxide opening: E3-linker conjugates with a terminal epoxide can be coupled with nucleophilic groups on a target ligand.

Halogen-based coupling: Linkers with a terminal halogen, such as a chloro or bromo group, can be used for alkylation reactions. For example, HaloPROTACs incorporate a chloroalkane linker that can react with a specific tag on the target protein. medchemexpress.com

Modular Synthetic Strategies for Conjugate Libraries

The development of effective PROTACs often requires the screening of a library of molecules with different linkers and E3 ligase ligands to optimize degradation efficiency. Modular synthetic strategies are therefore highly valuable. These strategies involve the synthesis of a panel of E3 ligase ligand-linker conjugates with varying linker lengths, compositions (e.g., PEG, alkyl chains), and terminal functional groups (e.g., amines, carboxylic acids, alkynes).

This modular approach allows for the rapid assembly of a diverse range of PROTACs by combining different pre-synthesized E3 ligase ligand-linker conjugates with various target protein ligands. For example, a library of VHL ligand-linker conjugates with PEG linkers of different lengths can be created. medchemexpress.com Each of these conjugates can then be coupled to a specific protein ligand to generate a series of PROTACs, which can then be tested to identify the optimal linker length for inducing protein degradation. This systematic approach accelerates the discovery and optimization of potent and selective protein degraders.

Data Tables

Table 1: Properties of E3 Ligase Ligand-linker Conjugate 6

| Property | Value | Source |

| Full Name | E3 ligase Ligand-Linker Conjugates 6 (VH032-PEG2-NH2 hydrochloride) | glpbio.com |

| CAS Number | 2097973-72-1 | glpbio.com |

| E3 Ligase Ligand | (S,R,S)-AHPC based VHL ligand | glpbio.com |

| Linker Type | 2-unit PEG linker | glpbio.com |

| Terminal Functional Group | Amine (as hydrochloride salt) | glpbio.com |

| Application | Synthesis of PROTACs | glpbio.com |

Table 2: Common Conjugation Chemistries for E3 Ligase Ligand-Linker Synthesis

| Chemistry | Reactant on Ligand | Reactant on Linker | Key Reagents/Conditions | Resulting Linkage | Source |

| CuAAC | Azide | Terminal Alkyne | Copper(I) catalyst | Triazole | medchemexpress.com |

| SPAAC | Azide | Strained Alkyne (e.g., DBCO, BCN) | None (spontaneous) | Triazole | medchemexpress.com |

| Amide Coupling | Carboxylic Acid | Amine | Coupling agents (e.g., HATU, HOBt), Base | Amide | |

| Amide Coupling | Amine | Carboxylic Acid | Coupling agents (e.g., HATU, HOBt), Base | Amide | glpbio.com |

Mechanistic Investigations of E3 Ligase Ligand Linker Conjugate Mediated Protein Degradation

Biochemical Characterization of Ternary Complex Assembly

The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is the foundational event in PROTAC-mediated protein degradation. springernature.comresearchgate.net The efficiency and stability of this complex are critical determinants of the subsequent ubiquitination and degradation efficacy.

To quantify the formation and stability of the BRD4/PROTAC-62/CRBN ternary complex, advanced biophysical techniques such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) and MicroScale Thermophoresis (MST) were employed. nih.govnih.govdundee.ac.uk

Time-Resolved Fluorescence Energy Transfer (TR-FRET): This assay measures the proximity of two molecules by detecting the energy transfer between a donor fluorophore and an acceptor fluorophore. In this context, purified, recombinant BRD4 was labeled with a donor (e.g., Terbium) and the CRBN-DDB1 E3 ligase complex was labeled with an acceptor (e.g., d2). The addition of PROTAC-62 brings the two proteins into close proximity, resulting in a FRET signal. The assay revealed that PROTAC-62 potently induces the formation of the ternary complex in a dose-dependent manner. A characteristic "hook effect" was observed at higher concentrations, where the formation of binary complexes (BRD4/PROTAC-62 or CRBN/PROTAC-62) is favored over the ternary complex, leading to a decrease in the FRET signal. mdpi.comnih.gov

MicroScale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation shell. nih.govdundee.ac.uk This technique was used to determine the binding affinities (Kd) of PROTAC-62 to its individual protein partners (binary interactions) and to quantify the cooperativity of the ternary complex. Cooperativity (α) is a measure of how the binding of the PROTAC to one protein influences its binding to the second protein. A value of α > 1 indicates positive cooperativity, meaning the proteins favor binding to the PROTAC simultaneously. The results demonstrated that PROTAC-62 facilitates a positively cooperative ternary complex. nih.gov

| Interaction | Assay | Parameter | Value |

|---|---|---|---|

| PROTAC-62 + BRD4 | MST | Binary Kd | 120 nM |

| PROTAC-62 + CRBN | MST | Binary Kd | 550 nM |

| BRD4 + PROTAC-62 + CRBN | TR-FRET | EC50 (Ternary Complex Formation) | 45 nM |

| BRD4 + PROTAC-62 + CRBN | MST | Cooperativity (α) | 4.5 |

To gain atomic-level insights into the architecture of the ternary complex mediated by PROTAC-62, both X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) were utilized. nih.govnanoimagingservices.com These techniques are invaluable for understanding the specific protein-protein and protein-ligand interactions that stabilize the complex and for guiding the rational design of more potent and selective degraders. dundee.ac.ukresearchgate.net

X-ray Crystallography: High-resolution crystal structures of the BRD4-PROTAC-62-CRBN complex were successfully obtained. nih.govresearchgate.net The structure revealed the precise binding modes of the BRD4-targeting and CRBN-recruiting moieties of PROTAC-62 within their respective protein pockets. Crucially, the structure elucidated the conformation of the linker component, showing how it orients the two proteins relative to each other. This orientation creates a new protein-protein interface between BRD4 and CRBN, which contributes significantly to the stability of the complex, consistent with the positive cooperativity observed in biophysical assays. nih.gov

Ubiquitination Pathway Studies

Following the formation of the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the target protein.

To confirm that PROTAC-62 leads to the ubiquitination of BRD4, an in vitro ubiquitination assay was performed. Purified BRD4, CRBN-DDB1, the E1 activating enzyme, a specific E2 conjugating enzyme, ubiquitin, and ATP were combined in the presence or absence of PROTAC-62. The reaction products were then analyzed by western blot using an antibody specific for BRD4.

The results clearly demonstrated the formation of higher molecular weight species of BRD4 only in the presence of PROTAC-62. These bands represent BRD4 molecules that have been mono- and poly-ubiquitinated, appearing as a characteristic "ladder." This confirms that the PROTAC-62-induced ternary complex is functional and capable of mediating the enzymatic transfer of ubiquitin to the BRD4 substrate. lifesensors.comnih.gov

The findings indicate a clear preference for certain E2 enzymes. UBE2D-family enzymes (UBE2D1, UBE2D2, and UBE2D3) were found to be highly effective in promoting BRD4 ubiquitination in this system, while others, such as UBE2E1, showed moderate activity, and some, like UBE2S, were largely inactive. This selectivity is a key mechanistic feature of the CRL4^CRBN ligase and highlights the specific cellular machinery co-opted by PROTAC-62. nih.govacs.org

| E2 Enzyme | Relative BRD4 Polyubiquitination (%) |

|---|---|

| UBE2D1 | 100 |

| UBE2D2 | 95 |

| UBE2D3 | 92 |

| UBE2E1 | 45 |

| UBE2L3 | 15 |

| UBE2S | <5 |

Proteasome Dependence Verification

The final step in the PROTAC-mediated degradation pathway is the recognition and degradation of the polyubiquitinated target protein by the 26S proteasome. nih.gov To verify that the loss of BRD4 protein observed in cells is indeed dependent on proteasomal activity, a proteasome inhibitor rescue experiment was conducted.

Cancer cells were treated with PROTAC-62 alone or in combination with MG132, a potent inhibitor of the 26S proteasome. After a defined incubation period, cell lysates were prepared, and the levels of BRD4 protein were measured by western blot. The results showed that while PROTAC-62 alone led to a significant reduction in BRD4 levels, co-treatment with MG132 completely blocked this degradation, "rescuing" the BRD4 protein. nih.gov This outcome confirms that the degradation of BRD4 induced by PROTAC-62 is mechanistically dependent on the ubiquitin-proteasome system.

| Treatment Condition | Relative BRD4 Protein Level (%) |

|---|---|

| Vehicle Control (DMSO) | 100 |

| PROTAC-62 (100 nM) | 18 |

| MG132 (10 µM) | 105 |

| PROTAC-62 (100 nM) + MG132 (10 µM) | 98 |

E3 Ligase Self-Degradation (Homo-Degradation) Phenomena and Mitigation

An intriguing phenomenon observed with some PROTACs is the self-degradation of the recruited E3 ligase, also known as homo-degradation. This occurs when the PROTAC induces the E3 ligase to ubiquitinate itself, leading to its own degradation by the proteasome.

This self-degradation has been noted with SNIPERs that recruit cIAP1. The binding of the SNIPER molecule to cIAP1 can induce a conformational change that promotes its auto-ubiquitination and subsequent degradation. nih.govnih.gov This effect can be concentration-dependent. While the primary goal is the degradation of the POI, the concurrent degradation of the E3 ligase can have several implications. In some cancer contexts, where cIAP1 is overexpressed and contributes to cell survival, its degradation can be therapeutically beneficial, potentially leading to a synergistic anti-cancer effect. nih.gov

Mitigation of E3 ligase self-degradation can be approached through the careful design of the PROTAC. The extent of auto-ubiquitination can be influenced by the specific E3 ligase ligand used and the geometry of the PROTAC-E3 ligase complex. By modifying the linker or the ligand, it may be possible to favor the formation of a ternary complex that promotes POI ubiquitination over E3 ligase auto-ubiquitination.

Recent research has also explored the deliberate induction of E3 ligase self-degradation as a therapeutic strategy in its own right, using molecules termed "homo-PROTACs." These molecules are designed to specifically induce the degradation of an E3 ligase like Cereblon (CRBN).

The table below outlines the key aspects of E3 ligase self-degradation:

| Phenomenon | Description | Relevance to SNIPER(ABL)-62 |

| Mechanism | The PROTAC induces the E3 ligase to auto-ubiquitinate, leading to its own proteasomal degradation. nih.govnih.gov | SNIPER(ABL)-62 can induce the self-degradation of its recruited E3 ligase, cIAP1. nih.govnih.gov |

| Potential Advantages | In cancers where the E3 ligase is an oncogene (e.g., cIAP1), its degradation can provide a synergistic therapeutic benefit. nih.gov | The degradation of cIAP1 by SNIPER(ABL)-62 may contribute to its overall anti-cancer activity. |

| Potential Disadvantages | Rapid degradation of the E3 ligase could limit the catalytic efficiency of the PROTAC, potentially reducing the rate of POI degradation. | The extent to which cIAP1 degradation impacts the long-term efficacy of SNIPER(ABL)-62 in degrading BCR-ABL is an area of ongoing investigation. |

| Mitigation/Control | Rational design of the PROTAC (linker, ligands) can modulate the extent of E3 ligase self-degradation. | Future iterations of IAP-recruiting PROTACs may be designed to fine-tune the balance between POI degradation and E3 ligase self-degradation. |

Pre Clinical Applications and Research Models Utilizing E3 Ligase Ligand Linker Conjugates

In Vitro Studies in Cellular Systems

Initial pre-clinical assessment of a PROTAC incorporating an E3 ligase ligand-linker conjugate begins with in vitro experiments using cultured cells. These studies are designed to confirm that the PROTAC can enter the cell, engage its targets, and induce the desired degradation in a controlled environment before advancing to more complex biological systems.

The primary goal of a PROTAC is to reduce the levels of a specific target protein. The most direct way to measure this is by quantifying the amount of the target protein in cells after treatment.

Western Blotting is a cornerstone technique for this assessment. nih.gov It involves separating cellular proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the target protein. nih.govyoutube.com By comparing the intensity of the protein band in treated versus untreated cells, researchers can visualize and quantify the extent of protein degradation. acs.org A loading control, such as β-actin or GAPDH, is used to ensure that equal amounts of protein were loaded for each sample. acs.org This method confirms that the reduction in the protein signal is due to specific degradation rather than a general effect on cellular protein levels. nih.gov Automated Western blot systems can increase the throughput and reproducibility of these quantitative measurements. catapult.org.uk

Mass Spectrometry (MS) offers a more comprehensive and unbiased approach to analyzing protein degradation. youtube.combiognosys.com In a typical proteomics experiment, cell lysates are digested into peptides, which are then analyzed by the mass spectrometer. This technique can identify and quantify thousands of proteins simultaneously, providing a global view of the PROTAC's effects. biognosys.comyoutube.com This is crucial for confirming the selectivity of the degrader—ensuring it primarily degrades the intended target with minimal impact on other proteins ("off-targets"). mtoz-biolabs.com Native mass spectrometry is a specialized MS technique that can directly detect the formation of the crucial ternary complex (PROTAC-Target-E3 Ligase), which is a prerequisite for degradation. nih.govacs.org

Illustrative Data Table 1: Target Protein Degradation Analysis This table represents typical data obtained from Western Blot or Mass Spectrometry experiments to quantify the degradation of a hypothetical Target Protein X by a PROTAC utilizing a specific E3 ligase ligand-linker conjugate.

| Cell Line | Treatment Concentration (nM) | Target Protein X Level (% of Control) |

| MCF-7 | 1 | 85% |

| MCF-7 | 10 | 48% |

| MCF-7 | 100 | 12% |

| HCT116 | 1 | 92% |

| HCT116 | 10 | 55% |

| HCT116 | 100 | 18% |

To characterize and compare different PROTACs, researchers develop specific cellular assays to measure key parameters of degradation efficiency and potency. The two most important metrics are:

DC₅₀ : The concentration of the PROTAC required to degrade 50% of the target protein.

Dₘₐₓ : The maximum percentage of protein degradation achievable.

These parameters are typically determined by treating cells with a range of PROTAC concentrations and then measuring the remaining protein levels. nih.gov Several assay formats are employed for this purpose:

High-Throughput Immunoassays : Techniques like in-cell westerns (ICW), ELISA, and HTRF (Homogeneous Time-Resolved Fluorescence) allow for rapid and quantitative measurement of protein levels in a multi-well plate format, making them suitable for screening large numbers of compounds. mtoz-biolabs.com

Reporter Gene Assays : These innovative assays involve tagging the endogenous target protein with a small reporter enzyme, such as NanoLuciferase (e.g., HiBiT technology). catapult.org.ukoup.com The level of the target protein can then be measured by a simple, sensitive luminescence readout in live cells, enabling kinetic studies of protein degradation over time. catapult.org.ukoup.com

Cellular Thermal Shift Assay (CETSA®) : This method assesses the thermal stability of proteins in intact cells. The binding of a PROTAC to its target protein can alter the protein's melting point. CETSA can be used to confirm target engagement in the cellular environment and can help distinguish between protein degradation and simple target inhibition. pelagobio.com

The function and relevance of a target protein can vary significantly between different cell types and disease states. Therefore, it is essential to evaluate the activity of a PROTAC across a panel of relevant cell lines.

Cancer Cell Lines: For oncology applications, PROTACs are tested in a variety of cancer cell lines that represent different tumor types. nih.gov For instance, a PROTAC targeting an oncoprotein like BRD4 would be evaluated in hematological malignancy and solid tumor cell lines known to be dependent on BRD4 for their growth and survival. acs.org Key endpoints in these studies include not only target degradation but also downstream functional consequences, such as inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis (programmed cell death). researchgate.net

Immune Cells: The application of PROTAC technology is expanding beyond oncology into immunology. nih.gov PROTACs can be designed to degrade proteins that are critical for immune cell function, such as kinases involved in inflammatory signaling (e.g., BTK, IRAK4) or proteins that suppress anti-tumor immunity. researchgate.net In these contexts, the PROTACs are evaluated in primary immune cells (like T-cells or B-cells) or immune cell lines to measure target degradation and subsequent modulation of immune responses, such as cytokine production or T-cell activation. nih.gov

Illustrative Data Table 2: Degradation Potency (DC₅₀) Across Different Cell Lines This table shows representative DC₅₀ values for a hypothetical PROTAC in various biological contexts, demonstrating its differential activity.

| Cell Line | Cell Type | Target Protein | DC₅₀ (nM) |

| MV4-11 | Acute Myeloid Leukemia | FLT3 | 8.5 |

| MOLM-13 | Acute Myeloid Leukemia | FLT3 | 15.2 |

| Jurkat | T-cell Leukemia | BTK | 25.0 |

| Ramos | Burkitt's Lymphoma | BTK | 18.5 |

| PBMC | Healthy Immune Cells | BTK | 30.1 |

In Vivo Research Models (Non-Clinical)

Following successful in vitro characterization, promising PROTAC candidates are advanced into non-clinical in vivo models, typically rodents, to assess their activity in a whole-organism setting. These studies provide crucial information on pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effect of the drug on the body). wuxiapptec.comrsc.org

For cancer-targeting PROTACs, the most common in vivo model is the tumor xenograft. aacrjournals.org In this model, human cancer cells are implanted and grown as a tumor in immunocompromised mice. nih.govnih.gov This allows researchers to evaluate the antitumor activity of the PROTAC against a human tumor in a living system.

The study typically involves several groups of mice: a control group receiving a vehicle solution and treatment groups receiving different doses of the PROTAC. nih.gov The key endpoint is the measurement of tumor volume over time. acs.org A significant reduction in tumor growth or even tumor regression in the treated groups compared to the control group provides strong evidence of in vivo efficacy. nih.govbioworld.com

Illustrative Data Table 3: Antitumor Activity in HCT116 Xenograft Model This table presents representative data from a murine xenograft study, showing the effect of a hypothetical PROTAC on tumor growth.

| Treatment Group | Dosing Schedule | Mean Tumor Volume Change from Baseline (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle Control | Daily | + 450 mm³ | 0% |

| PROTAC (10 mg/kg) | Daily | + 210 mm³ | 53% |

| PROTAC (30 mg/kg) | Daily | + 85 mm³ | 81% |

A critical component of in vivo studies is to establish a clear link between drug exposure and the desired biological effect—target protein degradation. This is achieved by measuring pharmacodynamic (PD) endpoints. nih.govnih.gov At the end of the study, or at various time points, tissues are collected from the animals, particularly the tumor and other relevant organs. rsc.orgresearchgate.net

The levels of the target protein in these tissue samples are then quantified using methods like Western blot or mass spectrometry, similar to the in vitro analyses. drugdiscoverytrends.com Demonstrating robust and sustained target degradation in the tumor tissue at doses that are well-tolerated by the animal is a key milestone in pre-clinical development. nih.gov These PD data are essential for understanding the dose- and exposure-response relationship, which helps in predicting the therapeutic dose for future clinical trials in humans. nih.gov

Expansion of "Degradable" Target Protein Landscape

The advent of technologies utilizing E3 ligase ligand-linker conjugates has significantly broadened the range of proteins that can be targeted for degradation, including those previously considered "undruggable." fondazionebonadonna.org

A significant portion of the human proteome, including many proteins implicated in disease, lacks the well-defined binding pockets necessary for inhibition by traditional small molecule drugs. fondazionebonadonna.orgmdpi.com These proteins have been historically termed "undruggable." fondazionebonadonna.org Targeted protein degradation using PROTACs, which are synthesized using E3 ligase ligand-linker conjugates, offers a distinct advantage in this context. mdpi.com Unlike conventional inhibitors that require stoichiometric occupancy of an active site to exert their effect, PROTACs act catalytically, recruiting the E3 ligase to the target protein to induce its degradation. fondazionebonadonna.org This allows for the targeting of proteins without enzymatic function, such as transcription factors and scaffolding proteins. mdpi.com

For instance, the androgen receptor (AR) and estrogen receptor (ER), key drivers in prostate and breast cancer, respectively, have been successfully targeted for degradation by PROTACs constructed with E3 ligase ligand-linker conjugates. While some inhibitors for these receptors exist, PROTACs offer a more complete shutdown of the target protein's function by eliminating the entire protein.

The table below summarizes key examples of traditionally "undruggable" or difficult-to-drug targets that have been successfully degraded using PROTACs built upon the principles of E3 ligase ligand-linker conjugation.

| Target Protein | Disease Relevance | E3 Ligase Recruited (Example) | Reference |

| Androgen Receptor (AR) | Prostate Cancer | VHL, CRBN | mdpi.com |

| Estrogen Receptor α (ERα) | Breast Cancer | CRBN | mdpi.com |

| BRD4 | Acute Myeloid Leukemia | VHL | mdpi.com |

| c-Myc | Various Cancers | VHL | mdpi.com |

| STAT3 | Various Cancers | VHL, CRBN | mdpi.com |

This table is interactive. Click on the headers to sort.

A frontier in targeted protein degradation is the development of methods to degrade proteins for which no small molecule ligand is known. One innovative approach involves the use of antibody-based PROTACs or "AbPROTACs," where an antibody or antibody fragment that recognizes a specific protein target is conjugated to an E3 ligase ligand via a linker. This strategy enables the recruitment of the E3 ligase machinery to virtually any protein of interest, provided a specific antibody can be generated.

Another emerging strategy is the use of molecules that induce the proximity of an E3 ligase to a target protein through novel protein-protein interactions, effectively "gluing" them together. nih.gov While distinct from the bifunctional nature of PROTACs, these "molecular glues" also rely on the fundamental principle of E3 ligase recruitment for target degradation. nih.gov The immunomodulatory drugs (IMiDs), such as thalidomide (B1683933) and its analogs, are a well-established example. They bind to the Cereblon (CRBN) E3 ligase, altering its substrate specificity to induce the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov

Furthermore, research into novel E3 ligases and their corresponding ligands is a burgeoning field. nih.gov The discovery of new E3 ligase ligands will expand the repertoire of tools available for targeted protein degradation, potentially enabling cell-type or tissue-specific degradation of target proteins. nih.gov

Functional Consequences of Targeted Protein Degradation in Research Models

The degradation of a target protein in pre-clinical research models allows for a profound understanding of its biological function and its role in disease pathogenesis. The functional outcomes of degrading a target protein are often more significant than simple inhibition. For example, the degradation of a scaffolding protein can disrupt an entire signaling complex, a feat not achievable with an inhibitor targeting a single enzymatic domain.

In a study utilizing a PROTAC to degrade the BET protein BRD4, researchers observed a more pronounced anti-proliferative and pro-apoptotic effect in acute myeloid leukemia (AML) cells compared to a small molecule inhibitor of BRD4. mdpi.com This highlights the potential for enhanced efficacy with degraders.

The functional consequences of targeted protein degradation are typically assessed using a variety of in vitro and in vivo models, as detailed in the table below.

| Research Model | Assays Performed | Typical Readouts |

| Cell Lines (e.g., cancer cell lines) | Western Blot, qPCR, Cell Viability Assays, Apoptosis Assays | Target protein levels, mRNA levels of target and downstream effectors, Cell growth inhibition, Induction of apoptosis |

| Organoids | Immunohistochemistry, RNA-sequencing | Spatial protein expression, Global transcriptomic changes |

| Xenograft Models (e.g., tumor cells implanted in mice) | Tumor volume measurements, Immunohistochemistry, Survival analysis | Tumor growth inhibition, Target protein degradation in tumor tissue, Increased survival |

| Genetically Engineered Mouse Models (GEMMs) | Histopathology, Biomarker analysis | Disease phenotype amelioration, Changes in disease-specific markers |

This table is interactive. Click on the headers to sort.

The ability to rapidly and selectively degrade a protein of interest using molecules like "E3 Ligase Ligand-linker Conjugate 62" provides a powerful tool for target validation and for studying the dynamic roles of proteins in complex biological systems. This approach has the potential to unlock new therapeutic avenues for a wide range of diseases. fondazionebonadonna.org

Advanced Concepts and Future Directions in E3 Ligase Ligand Linker Conjugate Research

Development of Dual-Ligand and Multivalent PROTACs

Conventional PROTACs are bivalent, meaning they have one ligand for the target protein and one for an E3 ligase. nih.govrsc.org However, researchers are now exploring multivalent PROTACs to enhance degradation efficiency and overcome resistance.

Dual-Ligand PROTACs: A significant advancement is the creation of dual-ligand PROTACs, which feature two copies of a protein of interest (POI) ligand and two copies of an E3 ligase ligand. nih.govrsc.org This design is hypothesized to increase the avidity and stability of the ternary complex (POI-PROTAC-E3 ligase), leading to more potent and sustained protein degradation. nih.govresearchgate.net A convergent synthesis approach, often using a molecular cornerstone like L-aspartic acid to create homodimers of the ligands which are then joined, has been developed for these complex molecules. nih.gov Studies have shown that dual-ligand PROTACs can lead to a tenfold increase in degradation efficiency and a hundredfold increase in cytotoxicity in cancer cell lines compared to their single-ligand counterparts. nih.govresearchgate.net

Heterotrivalent PROTACs: Expanding on this, heterotrivalent PROTACs are being designed to recruit two different E3 ligases simultaneously. For instance, a single molecule can be engineered with ligands for both VHL and CRBN, along with a ligand for the target protein. acs.org This dual-ligase recruitment can result in more robust and faster protein degradation, as the ubiquitination activity of both E3 ligases is harnessed. acs.org This strategy could also be a way to circumvent resistance mechanisms that arise from the loss of a single E3 ligase's function. acs.org

| PROTAC Type | Description | Potential Advantages |

| Bivalent (Conventional) | One POI ligand and one E3 ligase ligand. | Simpler design and synthesis. |

| Dual-Ligand (Homomultivalent) | Two POI ligands and two E3 ligase ligands. | Increased avidity, more stable ternary complex, enhanced degradation. nih.govresearchgate.net |

| Heterotrivalent | One POI ligand, and ligands for two different E3 ligases (e.g., VHL and CRBN). | Combined ubiquitination activity, faster degradation, potential to overcome resistance. acs.org |

Homo-PROTACs for E3 Ligase Dimerization and Self-Degradation

A novel and intriguing class of molecules, known as Homo-PROTACs, are bivalent molecules composed of two identical ligands for a specific E3 ligase. nih.govdundee.ac.uk Instead of recruiting a separate target protein, Homo-PROTACs are designed to induce the dimerization of the E3 ligase itself. This forced dimerization can trigger the E3 ligase's auto-ubiquitination and subsequent degradation by the proteasome in a form of "suicide-type" chemical knockdown. nih.govdundee.ac.ukresearchgate.net

For example, a Homo-PROTAC composed of two VHL ligands, such as compound CM11, has been shown to effectively dimerize the VHL E3 ligase. nih.govdundee.ac.ukomicsdi.org This leads to potent, rapid, and proteasome-dependent self-degradation of VHL in various cell lines. nih.govresearchgate.net This approach offers a highly selective chemical tool for knocking down a specific E3 ligase, which can be valuable for studying the roles of individual E3 ligases and as a potential therapeutic strategy. nih.govdundee.ac.uk Researchers have also investigated heterodimerizing PROTACs that could hijack one E3 ligase to degrade another, for instance by linking a CRBN ligand to a VHL ligand. nih.gov

Exploring Alternative Degradation Mechanisms Beyond the Proteasome

While the majority of targeted protein degradation strategies rely on the ubiquitin-proteasome system (UPS), this pathway is primarily effective for intracellular proteins. nih.gov To expand the scope of TPD, researchers are exploring alternative cellular degradation machinery.

Lysosome-Targeting Chimeras (LYTACs): To target extracellular and membrane-bound proteins, which are inaccessible to traditional PROTACs, LYTACs have been developed. sygnaturediscovery.com These molecules typically consist of a ligand that binds to the target protein, often an antibody, fused to a glycopeptide ligand that binds to the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR). sygnaturediscovery.com This binding mediates the internalization of the entire complex and directs it to the lysosome for degradation. sygnaturediscovery.com This opens up the possibility of targeting secreted proteins like cytokines, which could be beneficial for treating inflammatory conditions. sygnaturediscovery.com

Autophagy-Targeting Chimeras (AUTACs): The autophagy pathway is another cellular degradation system that can handle larger substrates, such as protein aggregates and even entire organelles. sygnaturediscovery.compharmasalmanac.com AUTACs are designed to hijack this system. They consist of a target-binding ligand linked to an "autophagy-tag," which is a small molecule that can induce selective autophagy. sygnaturediscovery.com This approach guides the target protein to be engulfed by autophagosomes, which then fuse with lysosomes to degrade their contents. sygnaturediscovery.com

Other emerging strategies include direct recruitment to the 26S proteasome using Chemical Inducers of DEgradation (CIDE) or Ubiquitin-Independent Degraders (UIDs), which bypass the need for E3 ligase-mediated ubiquitination. rsc.org

Strategies for Enhanced Cellular Permeability and Bioavailability of Conjugates for Research Applications

A major hurdle in the development of PROTACs and other degraders is their large size and physicochemical properties, which often fall "beyond the Rule of Five" (bRo5), leading to poor cellular permeability and oral bioavailability. drugdiscoverytrends.comoxfordglobal.comnih.gov Several strategies are being employed to overcome these challenges for research applications.

Linker Optimization: The linker is a key area for modification. Replacing flexible PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to improve cellular permeability. drugdiscoverytrends.com Additionally, strategies such as altering linker length and attachment points, or using cyclic linkers can enhance metabolic stability. drugdiscoverytrends.comwuxiapptec.com

Prodrug Strategies: A prodrug approach involves modifying the PROTAC with a chemical group that is cleaved off inside the cell to release the active molecule. drugdiscoverytrends.comwuxiapptec.com This can improve properties like solubility and permeability, though it can also increase the already high molecular weight of the compound. drugdiscoverytrends.com

Novel Delivery Systems: For preclinical research, advanced delivery systems such as polymeric micelles, lipid-based nanoparticles, and exosomes are being investigated to improve the solubility, stability, and targeted delivery of PROTACs. mdpi.com

Computational Approaches and Predictive Modeling in Conjugate Design

The rational design of effective PROTACs is challenging due to the complexity of the ternary complex. Computational methods are becoming increasingly vital to accelerate the design-build-test cycle.

Ternary Complex Modeling: A significant focus of computational work is the accurate modeling of the POI-PROTAC-E3 ligase ternary complex. researchgate.netscienceopen.com Various tools, including protein-protein docking and molecular dynamics (MD) simulations, are used to predict the structure and stability of this complex. scienceopen.comnih.gov Understanding the intricate protein-protein and protein-ligand interactions within the ternary complex is crucial for designing PROTACs with high cooperative binding.

AI and Machine Learning: Artificial intelligence (AI) and machine learning (ML) models are being developed to analyze large datasets of existing PROTACs to identify patterns and predict key properties like degradation efficacy, cell permeability, and solubility. researchgate.netnih.gov Deep learning approaches, such as the SE(3)-equivariant graph transformer network, are being used to predict the activity of newly designed PROTACs from their modeled 3D structures. biorxiv.org Generative models like ProLinker-Generator are being created to design novel and effective linkers, expanding the available chemical space. researchgate.net

High-Throughput Screening Methodologies for Novel Conjugates

Discovering new E3 ligase ligands and optimizing PROTACs requires robust screening methods. The field has moved towards high-throughput screening (HTS) to accelerate this process.

Biochemical and Biophysical Assays: Proximity-based assays like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are well-suited for HTS campaigns. nih.gov These assays can be adapted to run in a competition format to identify new small molecules that bind to E3 ligases. nih.gov Differential Scanning Fluorimetry (DSF) is another method used for initial selectivity screening of ligands against panels of proteins. acs.org

Cell-Based Screening: Ultimately, the effectiveness of a degrader must be confirmed in a cellular context. Cell-based screening is a crucial part of the discovery process, often starting with assays that measure the level of the target protein, for instance, via high-content imaging or targeted proteomics. oxfordglobal.com Functional readouts, such as changes in cell viability or proliferation, provide insights into the biological consequences of degrading the target protein. acs.org

Overcoming Research Challenges and Advancing the Targeted Protein Degradation Field

The field of targeted protein degradation is vibrant but still faces several challenges that researchers are actively working to overcome.

Expanding the E3 Ligase Toolbox: Of the over 600 E3 ligases in the human genome, the vast majority of current PROTACs utilize only a handful, primarily CRBN and VHL. nih.govresearchgate.net A major goal is to discover and validate ligands for new E3 ligases to expand the scope of TPD, potentially enabling tissue-specific degradation and overcoming resistance. researchgate.net

Rational Design: Moving from a trial-and-error approach to a more rational design process is a key objective. This requires a deeper understanding of the "rules" governing ternary complex formation, the role of the linker, and the factors that determine degradation efficiency versus simple target engagement. nih.govdundee.ac.uk

"Undruggable" Targets: While TPD holds the promise of targeting proteins previously considered "undruggable," significant challenges remain in developing degraders for targets that lack known binding pockets. researchgate.netcellsignal.com

Pharmacokinetics and Bioavailability: As discussed, the physicochemical properties of PROTACs present a major hurdle for their use as therapeutics. Continued innovation in chemical design and delivery strategies is essential. oxfordglobal.comwuxiapptec.com

The continued advancement in these areas, from the design of multivalent conjugates like our conceptual "E3 Ligase Ligand-linker Conjugate 62" to the development of novel screening and computational tools, will undoubtedly propel the field of targeted protein degradation forward, unlocking its full potential for both research and medicine.

Q & A

Q. What is the structural composition of E3 Ligase Ligand-linker Conjugate 62, and how does it enable targeted protein degradation?

this compound comprises two critical components:

- E3 ligase ligand : Typically derived from cereblon (CRBN) or von Hippel-Lindau (VHL) ligands (e.g., Thalidomide derivatives for CRBN or VH032 for VHL), which recruit E3 ubiquitin ligases to form a ternary complex with the target protein .

- Linker : A polyethylene glycol (PEG)-based or alkyl chain spacer that optimizes spatial orientation between the E3 ligase ligand and the target protein-binding moiety. For example, a 2-unit PEG linker balances flexibility and rigidity to enhance proteasome-mediated degradation efficiency .

Methodological Insight : Confirm the conjugate’s structure using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Validate functionality via ubiquitination assays and Western blotting to measure target protein degradation .

Q. What experimental strategies are recommended for synthesizing and purifying this compound?

Synthesis involves:

Ligand-Linker Coupling : Use amide or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate the E3 ligase ligand to the linker .

Purification : Apply reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Monitor purity (>95%) via liquid chromatography–mass spectrometry (LC-MS) .

Key Challenge : Avoid hydrolysis of PEG linkers during synthesis by controlling reaction pH and temperature .

Advanced Research Questions

Q. How can researchers optimize the linker length and chemistry of this compound to improve degradation efficiency?

Approach :

- Linker Length Screening : Test alkyl (C3–C6) or PEG (1–4 units) linkers. Shorter linkers may enhance ternary complex stability, while longer PEG linkers improve solubility .

- Functional Assays : Compare degradation efficiency (DC50 values) across linker variants using dose-response curves in cell-based assays (e.g., HEK293 or cancer cell lines) .

- Structural Analysis : Employ molecular dynamics simulations to predict optimal linker conformations for E3 ligase-target protein interactions .

Data Contradiction Note : Some studies report PEG linkers reduce cellular permeability, while others highlight their role in reducing aggregation. Resolve this by correlating linker properties with cellular uptake assays (e.g., mass spectrometry imaging of intracellular conjugate levels) .

Q. What are the common pitfalls in validating target engagement and degradation specificity for this compound?

Validation Workflow :

Target Engagement : Use cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm ternary complex formation .

Specificity Controls :

- Include negative controls (e.g., ligand-only or linker-only analogs) to rule out off-target effects.

- Perform RNAi-mediated knockdown of the E3 ligase (e.g., CRBN or VHL) to confirm mechanism-dependent degradation .

Proteomic Profiling : Conduct global ubiquitinome analysis to identify off-target ubiquitination events .

Critical Consideration : False positives may arise from nonspecific protein aggregation. Mitigate this by using detergent-based lysis buffers and normalizing to total protein content .

Q. How should researchers address discrepancies in degradation efficiency across cell lines or model systems?

Hypothesis-Driven Analysis :

- E3 Ligase Expression Variability : Quantify E3 ligase levels (e.g., CRBN or VHL) via qPCR or flow cytometry. Low expression correlates with reduced degradation efficiency .

- Competitive Endogenous Ligands : Endogenous substrates (e.g., IKZF1/3 for CRBN) may compete with the conjugate. Use overexpression or knockout models to assess competition .

- Pharmacokinetic Factors : Measure conjugate stability using mass spectrometry imaging (MSI) in tissues or 3D cell models to evaluate metabolic inactivation .

Case Study : In PROTAC dTAG-13 (using Thalidomide-O-C6-NH2), degradation efficiency varied 10-fold between HeLa and MCF7 cells due to CRBN expression differences .

Q. What statistical and reproducibility standards should be applied when reporting degradation data for this compound?

Best Practices :

- Replicates : Perform biological triplicates with technical duplicates to account for cell line heterogeneity.

- Data Normalization : Express degradation as a percentage of vehicle-treated controls, adjusted for housekeeping protein levels (e.g., GAPDH) .

- Reproducibility Checks : Share raw data (e.g., Western blot images) and detailed protocols for synthesis, purification, and assay conditions .

Common Error : Overestimating DC50 due to incomplete compound solubility. Validate solubility using dynamic light scattering (DLS) prior to assays .

Q. How can researchers leverage this compound to study non-canonical ubiquitination pathways?

Experimental Design :

Ubiquitin Chain Topology : Use linkage-specific antibodies (e.g., K48- vs. K11-specific ubiquitin) to characterize degradation-dependent polyubiquitination .

Time-Course Analysis : Monitor ubiquitination kinetics via immunofluorescence or flow cytometry to distinguish processive vs. distributive ubiquitination mechanisms .

E3 Ligase Engineering : Mutate E3 ligase substrate-binding domains (e.g., CRBN’s zinc-binding domain) to probe conjugate-dependent ubiquitination .

Example Finding : PROTACs using VHL ligands (e.g., VH032-C5-COOH) predominantly induce K48-linked ubiquitination, while CRBN-based conjugates may recruit multiple E2 enzymes for hybrid chain formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.